4-Chloro-2-(piperazin-1-yl)benzaldehyde
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Overview
Description
4-Chloro-2-(piperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H13ClN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperazin-1-yl)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with piperazine. One common method includes the use of a solvent such as dichloromethane (DCM) and a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to facilitate the reaction . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the final product. The purification process often includes recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(piperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-(piperazin-1-yl)benzoic acid.
Reduction: 4-Chloro-2-(piperazin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(piperazin-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(piperazin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The piperazine ring is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(morpholin-4-yl)benzaldehyde
- 4-Chloro-2-(piperidin-1-yl)benzaldehyde
- 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde
Uniqueness
4-Chloro-2-(piperazin-1-yl)benzaldehyde is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine ring enhances the compound’s solubility and ability to interact with biological targets, making it a valuable intermediate in drug development .
Properties
Molecular Formula |
C11H13ClN2O |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-chloro-2-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c12-10-2-1-9(8-15)11(7-10)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |
InChI Key |
GRADGQLBRBGFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
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